Ethyl {[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
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Overview
Description
ETHYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base can yield the desired product through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
ETHYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Mechanism of Action
The mechanism by which ETHYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may act as an inhibitor of certain enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
ETHYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Ethyl {[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H15ClN2O3S
- Molecular Weight : 350.82 g/mol
- IUPAC Name : Ethyl 2-[[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl]acetate
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes involved in metabolic pathways. For instance, it may interact with enzymes that regulate cell proliferation and apoptosis.
- Receptor Interaction : The compound has potential interactions with cellular receptors that modulate signaling pathways critical for cell function and survival.
- Antimicrobial Activity : It has demonstrated antimicrobial properties against various pathogens, making it a candidate for further research in antibiotic development.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example:
- Study Findings : A study conducted by Al-Khuzaie & Al-Majidi (2014) demonstrated that compounds similar to this compound possess effective antibacterial properties against Gram-positive and Gram-negative bacteria.
Antitumor Activity
The compound has also been evaluated for its antitumor properties:
- Case Study : In vitro studies showed that certain derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest (El-Sayed et al., 2017).
Anticonvulsant Activity
There is evidence supporting the anticonvulsant effects of related compounds:
- Research Evidence : A study by El-Azab et al. (2013) found that similar tetrahydropyridine derivatives exhibited significant anticonvulsant activity in animal models.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Predicted properties include:
- Boiling Point : Approximately 5368 ± 500 °C
- Density : 137 ± 0.01 g/cm³
Data Summary Table
Biological Activity | Mechanism | Reference |
---|---|---|
Antimicrobial | Enzyme inhibition | Al-Khuzaie & Al-Majidi (2014) |
Antitumor | Induces apoptosis | El-Sayed et al. (2017) |
Anticonvulsant | Modulates neurotransmitter release | El-Azab et al. (2013) |
Properties
Molecular Formula |
C16H15ClN2O3S |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
ethyl 2-[[4-(3-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C16H15ClN2O3S/c1-2-22-15(21)9-23-16-13(8-18)12(7-14(20)19-16)10-4-3-5-11(17)6-10/h3-6,12H,2,7,9H2,1H3,(H,19,20) |
InChI Key |
WEJYFOVCOKIWNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)Cl)C#N |
Origin of Product |
United States |
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